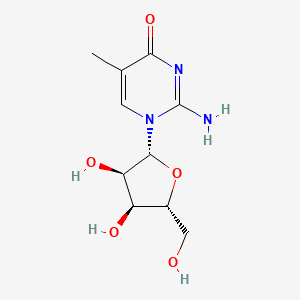

5-Methylisocytidine

Description

Significance as a Modified Nucleoside Analog in Nucleic Acid Biochemistry

5-Methylisocytidine is a modified pyrimidine (B1678525) nucleoside that plays a crucial role in the field of synthetic biology and nucleic acid biochemistry. As an analog, it is structurally similar to the natural nucleoside deoxycytidine but with key chemical modifications: the transposition of the amino and carbonyl groups at positions 2 and 4 of the pyrimidine ring, and the addition of a methyl group at position 5. This compound is an isomer of 5-methylcytidine, a naturally occurring epigenetic mark in the DNA of many organisms.

The primary significance of this compound lies in its unique base-pairing properties. Unlike the canonical nucleobases (Adenine, Guanine (B1146940), Cytosine, and Thymine) that form the basis of the standard genetic alphabet, this compound is designed to pair specifically with another unnatural nucleobase, isoguanine (B23775). nih.gov This pairing is achieved through a hydrogen bonding pattern that is orthogonal to the natural Watson-Crick pairs (A-T and G-C). nih.govresearchgate.net Specifically, 2'-deoxy-5-methylisocytidine and 2'-deoxyisoguanosine (B9890) form a stable base pair connected by three hydrogen bonds, similar in strength to the natural G-C pair. nih.govresearchgate.net

This orthogonal pairing allows for the expansion of the genetic alphabet from four bases to six, creating an "Artificially Expanded Genetic Information System" (AEGIS). mdpi.com Such systems are invaluable tools for molecular biologists, enabling the site-specific incorporation of modified functional groups, probes, or labels into DNA and RNA molecules without interfering with the natural base-pairing processes. mdpi.com The ability to form a third, independent base pair opens up new avenues for research in diagnostics, synthetic biology, and the fundamental study of nucleic acid structure and function. nih.gov

Historical Trajectory and Evolution of Research on this compound

The conceptual groundwork for unnatural base pairs was laid by researchers exploring the rules of hydrogen bonding and steric complementarity that govern DNA structure. nih.gov The synthesis of the nucleobase 5-methylisocytosine (B103120) was reported as early as 1946. acs.org However, its incorporation into nucleosides and its application in molecular biology came much later.

Early research focused on the chemical synthesis of this compound and its counterpart, isoguanosine (B3425122). westheimerinstitute.org A key challenge was developing efficient synthetic routes and protecting group strategies suitable for oligonucleotide synthesis. westheimerinstitute.orgresearchgate.net For instance, research found that the N,N-diisobutylformamidine group was a more effective protecting group for 2′-deoxy-5-methylisocytidine during synthesis than the previously used N-benzoyl group. researchgate.net

The evolution of research saw a shift from pure chemical synthesis to the biochemical and structural evaluation of the this compound:isoguanine (MeisoC:isoG) pair within DNA and RNA duplexes. nih.govacs.org Studies in the 1990s and 2000s focused on demonstrating the stability and selectivity of this unnatural base pair. westheimerinstitute.org Researchers established that the MeisoC:isoG pair could be incorporated into DNA by polymerases and that it could function as a third base pair during PCR amplification. nih.gov This was a significant milestone, proving that the central dogma of molecular biology could be expanded in a controlled, artificial manner. More recent research has focused on refining these systems, improving the efficiency of replication and transcription with the six-letter alphabet, and applying it to develop novel diagnostics and functional nucleic acids like aptamers ("AegisBodies"). nih.govoup.com

Role of this compound in Expanding the Molecular Biology Repertoire

The introduction of the this compound:isoguanine pair has significantly broadened the toolkit available to molecular biologists. Its primary role is to serve as an informational, orthogonal base pair that does not interfere with natural A-T and G-C pairing. nih.govresearchgate.net This expansion has several practical applications:

Site-Specific Labeling: Researchers can synthesize oligonucleotides where a this compound is placed at a specific location. A complementary probe carrying isoguanine and a fluorescent dye or other reporter molecule can then be hybridized, allowing for precise labeling at a predetermined site within a DNA or RNA strand.

Novel Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules. By using a six-letter genetic alphabet that includes MeisoC and isoG, the informational density and potential chemical functionality of a nucleic acid library are increased. mdpi.com This allows for the selection of aptamers with potentially higher affinity and specificity for targets that are challenging for standard DNA or RNA aptamers. oup.com

Mechanistic Probes: The MeisoC:isoG pair has been used as a tool to investigate the mechanisms of fundamental biological processes. nih.gov By studying how DNA polymerases, repair enzymes, and translation machinery interact with nucleic acids containing this unnatural pair, scientists can gain deeper insights into the recognition and processing of genetic information. nih.govresearchgate.net

Diagnostic Assays: The high specificity of the MeisoC:isoG interaction has been leveraged in diagnostic assays to reduce background noise and improve signal specificity. nih.gov For example, it can be used in hybridization assays where the unnatural pair serves as a unique tag to ensure that signals originate only from the intended target sequence. nih.gov

The stability of the duplexes containing this unnatural pair is a key factor in its utility. The table below presents research findings on the melting temperatures (Tm), a measure of duplex stability, for DNA duplexes containing the 5-methylisocytosine:isoguanine pair compared to natural pairs.

| Duplex Sequence (Antiparallel) | Description | Melting Temperature (Tm) in °C | Reference |

|---|---|---|---|

| 5'-d(CTCAXGTCAC)-3' 3'-d(GAGTYCAGTG)-5' | Duplex with a single G·C pair (control) | 46.9 | seela.net |

| 5'-d(CTCAXGTCAC)-3' 3'-d(GAGTYCAGTG)-5' | Duplex with 7-deaza-isoG · 5-Me-isoC pair | 49.6 | seela.net |

| 5'-d(CTCAXGTCAC)-3' 3'-d(GAGTYCAGTG)-5' | Duplex with a 7-deaza-isoG · C mismatch | 42.5 | seela.net |

| 5'-d(CTCAXGTCAC)-3' 3'-d(GAGTYCAGTG)-5' | Duplex with a 7-deaza-isoG · T mismatch | 41.8 | seela.net |

X = Guanine; Y = Cytosine in the control. In the experimental duplexes, X = 7-deaza-2'-deoxyisoguanosine (an analog of isoguanine) and Y = 2'-deoxy-5-methylisocytidine or a mismatched base. Data from Seela & Gumbi (2006) illustrates the high stability of the unnatural pair, which is even greater than the natural G·C pair in this context, and the significant destabilization caused by mismatches, demonstrating its specificity. seela.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFWRFOUTDSMSO-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Methylisocytidine

Stereoselective Synthesis of 5-Methylisocytidine Nucleosides and Nucleotides

The creation of this compound nucleosides and their phosphorylated counterparts requires precise control over stereochemistry to ensure proper biological function and incorporation into nucleic acid chains.

The solid-phase phosphoramidite (B1245037) method is the standard for automated oligonucleotide synthesis and has been adapted for the incorporation of this compound. eurofinsgenomics.com This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support. eurofinsgenomics.com For 2'-deoxy-5-methylisocytidine, a key component is its phosphoramidite derivative, which is synthesized and used as a building block. nih.govffame.org

A common synthetic route to the required phosphoramidite, 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-N-protected-5-methylisocytidine 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite), involves several steps. ffame.orgrsc.org Starting from 2'-deoxy-5-methylisocytidine, the exocyclic amino group is first protected. Subsequently, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety. nih.govrsc.org

The choice of the protecting group for the exocyclic amine of this compound is critical for successful oligonucleotide synthesis. The N,N-diisobutylformamidine group has been shown to be superior to the N-benzoyl group, as the latter is too labile under the acidic detritylation conditions used in automated synthesis. ffame.org The diisobutylformamidine-protected phosphoramidite allows for the incorporation of multiple consecutive 2'-deoxy-5-methylisocytidine residues with high coupling efficiencies, often exceeding 99%. ffame.org In contrast, oligonucleotides containing a single N-benzoyl-protected residue near the 5'-end may be synthesized successfully because the protected base does not need to endure numerous acid treatment cycles. ffame.org

The standard synthesis cycle involves detritylation to free the 5'-hydroxyl group, coupling with the incoming phosphoramidite, capping of unreacted chains, and oxidation of the newly formed phosphite (B83602) triester linkage. eurofinsgenomics.com For non-standard bases like this compound, coupling times may be extended to ensure high efficiency. oup.com

| Parameter | Details | Source(s) |

| Starting Material | 2'-deoxy-5-methylisocytidine | nih.gov, rsc.org |

| Key Reagent | 2'-Deoxy-5'-O-(DMT)-N-protected-5-methylisocytidine 3'-phosphoramidite | ffame.org |

| Preferred N-Protecting Group | N,N-diisobutylformamidine | ffame.org |

| Coupling Efficiency | > 99% with diisobutylformamidine protection | ffame.org |

| Deprotection | Concentrated aqueous ammonia, often with prolonged treatment (e.g., 16 hours at 55°C) | rsc.org |

In addition to chemical synthesis, enzymatic methods are employed for the synthesis and incorporation of this compound. The key molecule for enzymatic polymerization is the 5'-triphosphate derivative, 2'-deoxy-5-methylisocytidine 5'-triphosphate (d⁵meisoCTP). westheimerinstitute.org

The synthesis of d⁵meisoCTP can be achieved from the corresponding nucleoside using a transient-protection procedure. westheimerinstitute.org The introduction of the methyl group at the 5-position of 2'-deoxyisocytidine significantly enhances the stability of the resulting triphosphate, which is a crucial factor for its use in enzymatic reactions. westheimerinstitute.org The characterization of synthesized triphosphates often includes their ability to be enzymatically incorporated by DNA polymerases into a growing DNA strand opposite a complementary template base, such as 2'-deoxyisoguanosine (B9890) (disoG). westheimerinstitute.orgoup.com This demonstrates their suitability as substrates for creating expanded genetic alphabets.

Modified pyrosequencing and dye terminator sequencing methods have been used to monitor the incorporation of 2'-deoxy-5-methylisocytidine by DNA polymerases, providing insights into the replication of non-natural base pairs. oup.com

Phosphoramidite Chemistry for Oligonucleotide Synthesis Incorporating this compound

Design and Synthesis of this compound Analogs and Derivatives

To modulate properties such as stability, base pairing, and functionality, various analogs and derivatives of this compound have been designed and synthesized.

Modifications to the this compound scaffold include the introduction of various alkyl and other substituted groups. For instance, 2'-O-methyl- and 2'-O-propargyl-5-methylisocytidine have been synthesized. nih.gov The 2'-O-methylated version was prepared from 2'-O-5-dimethyluridine through a multi-step process involving tosylation, anhydro nucleoside formation, and ring-opening. nih.gov In contrast, the 2'-O-propargyl derivative was obtained by the direct and regioselective alkylation of this compound with propargyl bromide under phase-transfer conditions. nih.gov

Another class of derivatives includes N-substituted-2′-deoxy-5-methylisocytidines. rsc.org An example is N-(guanidinoethyl)-2′-deoxy-5-methylisocytidine, which was designed to recognize a CG base pair interruption in triplex DNA formations. rsc.orgresearchmap.jp The synthesis of N2-alkyl isocytosine (B10225) derivatives has also been reported through the reaction of S-geranyl-2-thiouracil modified oligonucleotides with alkyl amines. nih.gov Furthermore, a divergent synthesis strategy has been developed for 5-sulfonyl-substituted isocytosines by employing guanidine (B92328) hydrochloride as a nucleophile. acs.org

| Derivative | Synthetic Approach | Purpose/Feature | Source(s) |

| 2'-O-Methyl-5-methylisocytidine | Multi-step from 2'-O-5-dimethyluridine | Increased stability | nih.gov |

| 2'-O-Propargyl-5-methylisocytidine | Direct alkylation with propargyl bromide | Increased stability, functionalizable handle | nih.gov |

| N-(Guanidinoethyl)-2′-deoxy-5-methylisocytidine | Designed synthesis of non-natural analogues | Selective recognition of CG sites in triplexes | rsc.org, researchmap.jp |

| 5-Sulfonyl-isocytosines | Reaction with guanidine hydrochloride | Novel heterocycle synthesis | acs.org |

Derivatives of this compound can be functionalized to serve as research probes for various applications. The 2'-O-propargyl group, for example, provides a terminal alkyne handle that can be used for "click" chemistry. nih.gov This allows for the straightforward ligation of the nucleoside or an oligonucleotide containing it to other molecules, such as bifunctional azides, to create cross-linked structures or attach reporter groups. nih.gov

A general method for introducing S-functionality at the C-5 position of pyrimidine (B1678525) nucleosides, including cytosine derivatives, has been developed via a palladium-catalyzed C–S coupling reaction. rsc.org This approach can be used to create precursors for 5-mercaptopyrimidine nucleosides, which can then be further functionalized. rsc.org The synthesis of 5-(dihydroxyboryl)isocytosine derivatives has also been reported, introducing a boronic acid moiety that could potentially be used for further chemical modifications or as a probe for specific interactions. These functionalizable derivatives are valuable tools for creating nucleic acid-based probes and materials with novel properties.

Alkyl- and Other Substituted Isocytosine Derivatives

Chemical Stability Considerations During Oligonucleotide Synthesis and Deprotection

A significant challenge in the use of 2'-deoxy-5-methylisocytidine is its chemical instability under the conditions required for automated oligonucleotide synthesis and subsequent deprotection. nih.govtandfonline.com Two primary degradation pathways are of concern: hydrolytic deamination and depyrimidination (cleavage of the N-glycosidic bond). nih.govtandfonline.com

The intrinsic chemical instability of 2'-deoxy-5-methylisocytidine can lead to the formation of side products, making the synthesis of high-purity oligonucleotides expensive and challenging. nih.govnih.gov The glycosidic bond is particularly susceptible to cleavage under the acidic conditions used for detritylation during each cycle of synthesis. nih.gov

Studies investigating the stability of 2'-deoxy-5-methylisocytidine during standard synthesis and deprotection have found that while some degradation occurs, it may be less severe within the context of an oligonucleotide than in monomer studies. tandfonline.comnih.gov Under routine conditions, a small but detectable amount of hydrolytic deamination to thymidine (B127349) (around 0.5% of residues) has been observed. tandfonline.comnih.gov However, significant depyrimidination during the final alkaline deprotection step (e.g., with concentrated ammonium (B1175870) hydroxide) was found to be less extensive than previously suggested by monomer stability studies. nih.govtandfonline.com

To overcome these stability issues, more stable analogs have been developed. One notable example is 2'-deoxy-1-methylpseudocytidine, a C-glycoside analog of 2'-deoxy-5-methylisocytidine. nih.gov In C-glycosides, the base is connected to the sugar via a C-C bond instead of a C-N bond, which is much more resistant to cleavage. This analog pairs with 2'-deoxyisoguanosine and contributes to duplex stability similarly to a standard C-G pair, but offers significantly improved chemical stability. nih.govnih.gov Additionally, oligonucleotides containing 2'-O-alkylated this compound derivatives are more stable against depyrimidination compared to their non-functionalized counterparts. nih.gov

| Degradation Pathway | Conditions | Extent of Degradation | Mitigation Strategy | Source(s) |

| Hydrolytic Deamination | Routine synthesis & deprotection | ~0.5% of residues deaminate to thymidine | The 5-methyl group provides some stabilization against deamination. | nih.gov, tandfonline.com |

| Depyrimidination | Acidic detritylation steps; alkaline deprotection | Less significant during alkaline deprotection in an oligonucleotide than in monomer studies. | Use of stable analogs (e.g., C-glycosides) or 2'-O-alkylated derivatives. | nih.gov, nih.gov, tandfonline.com, nih.gov |

Structural Characterization and Advanced Biophysical Investigations of 5 Methylisocytidine

Conformational Analysis of 5-Methylisocytidine within Nucleic Acid Structures

Spectroscopic methods are indispensable for analyzing the conformation of this compound-containing nucleic acids in solution, providing insights that are complementary to solid-state crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are pivotal in determining the three-dimensional structure of nucleic acid duplexes in solution. For unnatural base pairs, NMR can confirm pairing geometry and probe dynamic processes like tautomerism. Studies on related systems, such as DNA dodecamers containing the pairing partner isoguanine (B23775) (iG), have utilized NMR to differentiate between various pairing conformations, such as wobble and Watson-Crick geometries. acs.org For instance, at low temperatures, the iG·T wobble pair was found to be the predominant form in solution, but as temperature increased, another duplex form, likely involving the enol tautomer of iG, became significantly populated. acs.org Such analyses are crucial for understanding the conformational dynamics that this compound and its partners undergo within the DNA helix.

| Spectroscopic Technique | Primary Application for this compound | Key Findings |

| Advanced NMR | Determination of solution-state 3D structure, base pairing geometry, and tautomeric dynamics. | Differentiates between wobble and Watson-Crick pairing; monitors temperature-dependent conformational changes. acs.org |

| Circular Dichroism (CD) | Analysis of global secondary structure (e.g., A-form, B-form DNA) and thermal stability. | Duplexes containing the MeisoC:isoG pair generally retain a B-DNA conformation. researchgate.net |

X-ray crystallography provides high-resolution, atomic-level snapshots of molecular structures, making it a gold standard for the structural determination of nucleic acids and their complexes. crelux.comglenresearch.com This technique has been instrumental in visualizing the precise geometry of non-natural base pairs within the DNA double helix.

While detailed crystallographic data for a wide range of this compound-containing complexes remains a specialized area of research, the methodology's power has been demonstrated on closely related systems. For example, a high-resolution (1.4 Å) crystal structure of a DNA dodecamer containing iG paired with thymine (B56734) (T) revealed that the iG·T pair can adopt two different conformations within the same duplex: one Watson-Crick and one wobble geometry. acs.org This structural plasticity is a key insight into how non-natural bases are accommodated within the DNA framework and has significant implications for understanding polymerase interactions and replication fidelity.

The derivatization of nucleic acids, for instance with selenium, is a strategy employed to facilitate phase determination in X-ray crystallography, a long-standing challenge in the field. glenresearch.comrsc.org The application of such techniques to this compound-containing oligonucleotides is crucial for expanding the library of available high-resolution structures and deepening the understanding of their precise structural roles.

Spectroscopic Methodologies for Structural Elucidation (e.g., Advanced NMR, CD Spectroscopy)

Intermolecular Interactions and Base Pairing Specificity

The utility of this compound in expanding the genetic alphabet hinges on its ability to form specific and stable base pairs with a non-natural partner, distinct from the canonical A-T and G-C pairs.

The most extensively studied non-natural base pair involving 5-methylisocytosine (B103120) (MeisoC) is its partnership with isoguanine (isoG). nih.govoup.com This pair was designed to operate within the geometric constraints of the Watson-Crick model, utilizing a novel hydrogen bonding pattern to achieve pairing specificity that is orthogonal to the natural pairs. nih.govresearchgate.netnih.gov

The stability of the MeisoC-isoG pair is a critical parameter. Thermal melting (Tm) experiments, which measure the temperature at which a DNA duplex dissociates, are commonly used to quantify this stability. Studies have consistently shown that the MeisoC-isoG pair is not only stable but can, in certain sequence contexts, be even more stable than the natural guanine-cytosine (G-C) pair. seela.netacs.org For example, substituting a dG-dC pair with a 7-deaza-2′-deoxyisoguanosine opposite 5-methyl-2′-deoxyisocytidine can increase the duplex Tm value, highlighting the robust nature of this artificial pairing. acs.org

| Base Pair | Relative Stability (Tm) | Reference |

| 7-deazaisoguanine · 5-methylisocytosine | More stable than G·C | seela.net |

| 8-aza-2′-deoxyisoguanosine · this compound | More stable than G·C | seela.net |

| Isoguanine · Thymine | Less stable than specific pair; represents a mispair | ptbioch.edu.pl |

The specificity of the MeisoC-isoG pair arises from a unique hydrogen bonding pattern that is distinct from natural base pairs. The MeisoC-isoG pair is joined by a network of three hydrogen bonds. nih.govresearchgate.net Specifically, isoguanine in its major tautomeric form presents a donor-donor-acceptor (DDA) pattern of hydrogen bond functionalities, which is perfectly complementary to the acceptor-acceptor-donor (AAD) pattern of 5-methylisocytosine. nih.gov

This complementary, yet different, hydrogen bonding scheme is the basis for its "orthogonal" nature. researchgate.netnih.gov An orthogonal pair functions as an independent coding unit within a DNA or RNA sequence, as neither MeisoC nor isoG can form a stable, three-hydrogen-bond pair with any of the four canonical bases (A, T, G, C). This orthogonality is essential for the development of expanded genetic systems, as it prevents miscoding and ensures the faithful replication and transcription of the added genetic information. nih.gov

A significant factor influencing the fidelity of non-natural base pairing is the tautomeric equilibrium of the nucleobases. nih.gov Nucleobases can exist in different isomeric forms, or tautomers, which differ in the position of protons and double bonds. These different forms present altered hydrogen-bonding faces, potentially leading to mispairing during replication. researchgate.net

For the MeisoC-isoG pair, the tautomerism of isoguanine is of particular importance.

Keto Tautomer (Major): The predominant form of isoG is the keto tautomer, which correctly pairs with MeisoC via the DDA-AAD hydrogen bond pattern. ptbioch.edu.plnih.gov

Enol Tautomer (Minor): Isoguanine can also exist in a rare enol tautomeric form. This minor tautomer presents a hydrogen bonding pattern similar to adenine, enabling it to mispair with thymine (T). researchgate.netptbioch.edu.plresearchgate.net

Hydrogen Bonding Networks and Orthogonal Pairing Architectures

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches have become indispensable tools for elucidating the structural and energetic properties of modified nucleosides like this compound at the atomic level. These methods provide insights that are often complementary to experimental data, offering a detailed picture of electronic distributions, molecular geometries, and dynamic behavior in complex biological systems.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the intrinsic electronic properties of molecules from first principles, without reliance on empirical parameters. sbfisica.org.br These studies are crucial for understanding the fundamental characteristics of this compound, such as its geometry, stability, and reactivity, which are governed by its electronic structure. libretexts.org

DFT calculations have been widely employed to study various heterocyclic compounds, providing a robust framework for discussing chemical reactivity and molecular properties. mdpi.com For cytidine (B196190) analogues, theoretical studies help in understanding properties like molecular polarizability, which is a measure of how the electron cloud of a molecule is distorted by an external electric field. The polarizability of a molecule is a key factor in its non-covalent interactions. Studies on a series of cytidine derivatives, including 2'-deoxy-5-methylisocytidine, have utilized these methods to calculate their molecular polarizability. ijacskros.com

These computational investigations reveal that substitutions on the pyrimidine (B1678525) ring significantly influence the electronic distribution. For instance, the C5 position in cytidine analogues is predicted to be the most reactive site for electrophilic reactions due to its higher electron density. ijacskros.com The bond orders and free valence indices, also calculable through these methods, provide further quantitative measures of the chemical nature and potential interaction sites of the molecule. ijacskros.com While extensive ab initio studies specifically detailing the complete electronic structure of isolated this compound are not broadly published, the principles are well-established from research on closely related molecules like isocytosine (B10225) and 5-methylcytosine (B146107). lookchem.comscilit.com Combined experimental and theoretical studies on similar compounds, for example, have explored H-bonded complexes and vibrational spectra, demonstrating the predictive power of ab initio calculations. lookchem.com

Table 1: Calculated Molecular Polarizability Data for 2'-Deoxy-5-methylisocytidine and Related Compounds

This table presents data derived from theoretical studies on the molecular polarizability of various cytidine derivatives. The values provide insight into the electronic properties of these molecules.

| Compound | Σα∥p | Σα∥n | Σ2α⊥ | αM |

| 2'-deoxy-5-methylisocytidine | 4.609 | 0.247 | 2.189 | 2.348 |

| 5-methyl-2'-deoxycytidine | 4.608 | 0.247 | 2.189 | 2.348 |

| Cytidine | 3.955 | 0.257 | 2.087 | 2.099 |

| β-cytidine | 4.543 | 0.286 | 2.015 | 2.281 |

| Data sourced from a study on molecular polarizability in cytidine and its derivatives. ijacskros.com |

Molecular Dynamics Simulations of this compound in Nucleic Acid Duplexes and Complexes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly valuable for understanding the structure, dynamics, and thermodynamics of nucleic acids and their complexes. frontiersin.orgmdpi.com For this compound (MeisoC), MD simulations provide critical insights into its behavior when incorporated into DNA and RNA duplexes, often as part of an expanded genetic alphabet. oup.comnih.gov

A primary area of investigation involves the non-natural base pair formed between this compound and isoguanine (isoG). oup.comresearchgate.net This pair is structurally analogous to the canonical G-C pair but with a rearranged hydrogen-bonding pattern, allowing it to function as an orthogonal, third base pair in nucleic acid duplexes. oup.comnih.gov MD simulations can model the stability and conformational dynamics of DNA and RNA duplexes containing these MeisoC•isoG pairs. These simulations help to rationalize experimental observations, such as the thermal melting temperatures (Tm) of modified oligonucleotides, which are a direct measure of duplex stability. seela.net

Research has shown that duplexes containing 2'-deoxy-5-methylisocytidine (m5iCd) paired with nucleobase analogs can exhibit high stability. seela.net For example, duplexes with m5iCd paired with 8-aza-2′-deoxyisoguanosine are more stable than those incorporating natural dG-dC pairs. seela.net MD simulations can explore the structural basis for this enhanced stability, analyzing factors like hydrogen bond geometry, base stacking interactions, and solvent effects.

Furthermore, MD simulations have been used to investigate more complex nucleic acid structures. These include parallel-stranded DNA duplexes containing 5-methylisocytosine-guanine pairs and peptide nucleic acid (PNA) complexes targeting RNA. tandfonline.comnih.gov In the context of PNA, a synthetic DNA mimic, a monomer containing this compound was synthesized to target a C-G base pair in double-helical RNA. nih.gov Simulations can help to understand the binding affinity and sequence selectivity of such interactions. They are also instrumental in studying challenges observed in the enzymatic replication of nucleic acids containing the MeisoC•isoG pair, suggesting that factors like tautomerism and altered minor groove contacts with the polymerase may play a role, aspects that can be dynamically modeled. nih.gov The study of "hachimoji DNA," a synthetic eight-letter genetic system, also relies on computational analysis to understand the structural implications of incorporating multiple unnatural base pairs into a B-form duplex. nih.gov

Table 2: Thermal Stability (Tm) of Oligonucleotide Duplexes Containing 2'-deoxy-5-methylisocytidine (m5iCd)

This table shows the melting temperatures (Tm) for various 12-mer duplexes, demonstrating the pairing stability of m5iCd with different partners. Higher Tm values indicate greater duplex stability.

| Duplex Sequence 5'-d(TAGGX CAATACT)•3'-d(ATCCY GTTATGA) | Tm (°C) |

| X =G, Y =C (Reference) | 52.5 |

| X =iG, Y =m5iC | 55.4 |

| X =iG, Y =C | 45.4 |

| X =iG, Y =T | 42.1 |

| Data adapted from a study on duplex stability of oligonucleotides containing 8-aza-2′-deoxyisoguanosine. seela.net Note: 'iG' represents 2'-deoxyisoguanosine (B9890) and 'm5iC' represents 2'-deoxy-5-methylisocytidine. |

Molecular and Cellular Biological Roles and Mechanisms of 5 Methylisocytidine Analogs

Interactions with Nucleic Acid Polymerases and Replication Enzymes

The integration of unnatural base pairs into biological systems is critically dependent on their recognition and processing by nucleic acid polymerases. Analogs of 5-methylisocytidine, primarily 2'-deoxy-5-methylisocytidine (dMeisoC), have been extensively studied as components of expanded genetic alphabets. Their interaction with DNA and RNA polymerases reveals both the potential and the challenges of creating synthetic biological systems.

The ability of a DNA polymerase to accept a modified nucleotide as a substrate is the first step toward the enzymatic replication of an expanded genetic alphabet. The triphosphate form, 2'-deoxy-5-methylisocytidine 5'-triphosphate (dMeisoCTP), has been synthesized and tested as a substrate for various DNA polymerases. westheimerinstitute.org The introduction of the methyl group at the 5-position of 2'-deoxyisocytidine was found to significantly enhance the stability of the corresponding triphosphate, a crucial factor for its use in enzymatic reactions. westheimerinstitute.org

Studies have shown that Family A polymerases, such as the exonuclease-deficient Klenow fragment of E. coli DNA polymerase I, can recognize and incorporate dMeisoCTP opposite its intended partner, 2'-deoxyisoguanosine (B9890) (disoG), in a template strand. nih.govresearchgate.net However, the efficiency of this process can be variable. For instance, pyrosequencing experiments revealed that while disoG was successfully incorporated opposite a template dMeisoC, the reciprocal incorporation of dMeisoC opposite a template disoG was sometimes incomplete. nih.govresearchgate.net In some sequence contexts, this resulted in less than one equivalent of nucleotide being incorporated, which inhibited subsequent extension at natural base positions. nih.govresearchgate.net

In comparative studies testing various unnatural nucleotides, the 5-methylisocytosine (B103120) nucleotide often demonstrates superior performance. When tested as a potential pairing partner for N⁸-glycosylated nucleotides with an 8-azaguanine (B1665908) or 8-aza-9-deazaguanine base, dMeisoCTP yielded the best incorporation results among the candidates. nih.govresearchgate.net Similarly, when avian myeloblastosis virus (AMV) reverse transcriptase was used, it catalyzed pairing between a template isoguanine (B23775) and either 5-methylisocytosine or thymine (B56734), with the pairing to 5-methylisocytosine being favored by a ratio of approximately 10:1. nih.gov

| Polymerase | Template Base | Substrate | Finding | Citation(s) |

| Klenow Fragment (exo-) | disoG | dMeisoCTP | Incomplete incorporation observed in some sequence contexts, inhibiting subsequent extension. | nih.govresearchgate.net |

| Klenow Fragment (exo-) | dMeisoC | disoGTP | Complete incorporation observed. | researchgate.net |

| Various DNA Polymerases | 8-aza-9-deazaguanine | dMeisoCTP | Best incorporation results compared to other tested unnatural nucleotides. | nih.govresearchgate.net |

| AMV Reverse Transcriptase | isoG | dMeisoCTP | Incorporation favored over dTTP by a ratio of approximately 10:1. | nih.gov |

The fidelity of replication is paramount for the stable storage of genetic information. With unnatural base pairs, specificity is challenged by factors not present in natural systems. A primary issue confounding the replication of the dMeisoC-disoG pair is the keto-enol tautomerism of isoguanine. nih.govresearchgate.netseela.net The enol tautomer of isoG is structurally complementary to thymine (T), creating a potential for mispairing. nih.govresearchgate.net This has been observed in replication studies where dTTP is misincorporated opposite a template disoG. nih.govseela.net This tautomerism is considered a key reason for the difficulty in achieving complete and accurate incorporation of dMeisoC opposite template disoG. nih.govresearchgate.net

Misincorporation can also occur in the reverse direction. For example, some studies have noted the misincorporation of adenosine (B11128) opposite dMeisoC in the template, although this was found to be negligible when the correct partner, an isoguanosine (B3425122) triphosphate derivative, was present in the reaction. caltech.edu The fidelity of polymerases with these unnatural pairs is often lower than with the canonical A-T and G-C pairs. google.com For instance, an early attempt at PCR amplification with an isoC:isoG pair using a fragment of Thermus aquaticus DNA polymerase reported a fidelity of about 96% per round, which is insufficient for many applications. oup.com

| Polymerase | Template Base | Mismatched Substrate | Underlying Cause/Observation | Citation(s) |

| Family A Polymerases | disoG | dTTP | The enol tautomer of isoguanine is complementary to thymine. | nih.govresearchgate.netnih.govseela.net |

| T7 RNA Polymerase | dMeisoC | ATP | Misincorporation is negligible in the presence of the correct isoGTP derivative. | caltech.edu |

| AMV Reverse Transcriptase | isoG | dATP, dGTP, dCTP | Misincorporation occurs at a very low frequency. | nih.gov |

| Thermus aquaticus Pol I | isoG | Various | Fidelity of ~96% per round of PCR amplification. | oup.com |

The 5-methylisocytosine-isoguanine (MeisoC-isoG) pair is one of the most thoroughly studied non-natural pairs designed to expand the genetic alphabet. nih.govoup.comresearchgate.net This system, which adds a third, replicable base pair to DNA, has been successfully used in the polymerase chain reaction (PCR). nih.govresearchgate.net The ability to amplify DNA containing this six-nucleobase system demonstrates that polymerases can sequentially and repeatedly process these unnatural components. nih.govoup.com

However, replication is not as robust as with natural DNA, particularly in sequences with a high density of the MeisoC-isoG pair. nih.govoup.com Challenges include incomplete nucleotide incorporation and inhibition of the polymerase's ability to extend the strand after incorporating an unnatural base. researchgate.netoup.com These issues are often attributed to the aforementioned tautomerism of isoguanine and potentially disrupted contacts between the polymerase and the minor groove of the DNA duplex containing the unnatural pair. nih.govresearchgate.netoup.com

Despite these challenges, the enzymatic replication of the MeisoC-isoG pair has proven technologically valuable. It forms the basis of commercial diagnostic assays and real-time quantitative PCR methods, such as the Plexor® technology. nih.govresearchgate.net In this system, a primer containing a dMeisoC base and an adjacent quencher is used. During PCR, the site-specific enzymatic incorporation of a fluorescently-labeled isoguanine derivative opposite the dMeisoC results in quenching, allowing for real-time monitoring of amplification. researchgate.net This practical application underscores the successful, albeit imperfect, enzymatic replication of genetic systems expanded with this compound.

Fidelity and Specificity of Template-Directed Nucleic Acid Synthesis

Contributions to Non-Canonical Nucleic Acid Structures and Function

The introduction of this compound into oligonucleotides can significantly alter their structural properties, leading to the formation of non-canonical structures with unique stabilities and conformations.

While typical DNA duplexes feature antiparallel strand alignment, DNA can also form parallel-stranded (ps) duplexes where both strands run in the same 5' to 3' orientation. Natural ps-DNA is generally much less stable than its antiparallel counterpart, primarily because a standard G-C pair is highly destabilizing in a parallel, reverse Watson-Crick geometry due to a steric clash. acs.orgbeilstein-journals.org

Remarkably, the incorporation of 5-methylisocytosine (iC) and isoguanine (iG) can overcome this limitation. Oligonucleotides containing iC-G and iG-C pairs have been shown to form exceptionally stable parallel-stranded duplexes. acs.orgcapes.gov.brtandfonline.com The iC-G pair can form three hydrogen bonds in a parallel orientation without the steric clash that plagues the G-C pair, leading to a dramatic increase in stability. acs.orgbeilstein-journals.org In fact, thermal denaturation studies have shown that ps-DNA decamers containing iC and iG can have melting temperatures (Tm) comparable to, or only slightly lower than, the corresponding standard antiparallel duplexes. acs.org This high stability and specificity have added parallel strand formation to the set of tools available for designing sequence-specific nucleic acid agents. acs.org

Further modifications to the this compound moiety can modulate these effects. For example, the introduction of a 2'-O-methyl or 2'-O-propargyl group to the sugar of this compound was found to destabilize parallel duplexes, while having a less pronounced effect on antiparallel duplexes. nih.gov

| Oligonucleotide Duplex Type | Sequence Features | Relative Stability | Finding | Citation(s) |

| Parallel-Stranded DNA (ps-DNA) | Natural A-T, G-C bases | Low | G-C pairs are highly destabilizing in a parallel orientation. | acs.orgbeilstein-journals.org |

| Parallel-Stranded DNA (ps-DNA) | Contains iC-G and iG-C pairs | High | Forms remarkably stable duplexes with melting temperatures comparable to antiparallel DNA. | acs.orgcapes.gov.brtandfonline.com |

| Parallel-Stranded DNA (ps-DNA) | Contains 2'-O-alkylated this compound | Decreased | 2'-O-methylation or propargylation leads to destabilization of the parallel duplex. | nih.gov |

| Antiparallel DNA | Contains 2'-O-alkylated this compound | Minimally Affected | Destabilizing effect of 2'-O-alkylation is less pronounced than in parallel duplexes. | nih.gov |

The principles of unnatural base pairing can be extended from DNA replication to RNA transcription. RNA polymerases have been shown to recognize modified bases in a DNA template and incorporate corresponding unnatural ribonucleoside triphosphates into the growing RNA strand. Specifically, T7 RNA polymerase can utilize a DNA template containing 2'-deoxy-5-methylisocytidine (dMeisoC) to direct the incorporation of an isoguanosine analog, N⁶-(6-aminohexyl)isoguanosine triphosphate (6-AH-isoGTP), into the transcribed RNA. caltech.edu

This process demonstrates considerable specificity. The misincorporation of ATP opposite the template dMeisoC was found to be negligible when the correct 6-AH-isoGTP substrate was available. caltech.edu Conversely, the misincorporation of the isoGTP derivative opposite a natural thymine base was eliminated in the presence of ATP. caltech.edu The yield of RNA products from these modified templates was approximately 50% of that from natural templates, indicating a reasonably efficient, though not perfect, transcription process. caltech.edu Other studies have also shown that ribonucleoside triphosphates of analogs like 5-methylpyridin-2-one can be selectively incorporated into RNA opposite an unnatural template base by T7 RNA polymerase. nih.govpnas.org These findings open the possibility of synthesizing RNA molecules with site-specifically incorporated functional groups. caltech.edunih.gov

Recognition of RNA Secondary Structures by Modified Nucleobases (e.g., in Peptide Nucleic Acids)

The specific recognition of complex RNA secondary structures is a significant challenge in molecular biology, with profound implications for therapeutics and diagnostics. Peptide Nucleic Acids (PNAs), synthetic DNA analogs with a neutral peptide-like backbone, have emerged as promising tools for targeting RNA. However, the requirement for long stretches of purine-rich sequences in the target RNA has limited their application. The introduction of modified nucleobases, such as this compound (iC), into PNA strands represents a key strategy to overcome this limitation.

The principle behind this recognition involves the formation of a triple helix in the major groove of the RNA duplex. nih.govresearchgate.net The modified PNA strand runs parallel to the purine-rich strand of the RNA, forming Hoogsteen-type hydrogen bonds. nih.govnih.gov However, the precise hydrogen bonding pattern for iC with a C-G pair is a subject of ongoing investigation. nih.gov

The development of programmable PNA-based platforms that combine antisense PNAs (asPNAs) for targeting single-stranded regions and duplex-binding PNAs (dbPNAs) with modified bases for targeting double-stranded regions, offers a more versatile approach to recognizing complex RNA structures like dsRNA-ssRNA junctions. ntu.edu.sgbiorxiv.org This combined "daPNA" strategy allows for the simultaneous recognition of both single- and double-stranded RNA elements. ntu.edu.sgbiorxiv.org

While this compound has shown some promise, other modified nucleobases are also being explored to enhance binding affinity and selectivity. For instance, 2-aminopyridine (B139424) has been shown to significantly improve the triple-helical recognition of both RNA and DNA when substituted for pseudoisocytosine in PNAs. acs.org Similarly, guanidine-modified PNAs have been tested, although they showed reduced affinity for triple-helical recognition of RNA. nih.gov The ongoing research into these and other novel nucleobase modifications is crucial for developing highly specific and effective RNA-targeting agents. researchgate.netoup.com

Table 1: Binding Affinities of Modified PNAs for RNA Hairpins

| PNA (Variable Base) | Target RNA Base Pair | Association Constant (Ka × 106 M−1) |

| PNA1 (iC) | G-C | 0.5 |

| PNA1 (iC) | A-U | 0.8 |

| PNA1 (iC) | C-G | 1.0 |

| PNA1 (iC) | U-A | 0.8 |

| PNA3 (C) | C-G | 0.5 |

| PNA4 (T) | U-A | 0.02 |

| PNA5 (G) | C-G | 0.2 |

| PNA6 (A) | C-G | 0.7 |

Data adapted from a study on PNA binding to RNA hairpins at pH 5.5. nih.gov

Mechanistic Probes in Epigenetic Research

Understanding DNA Methylation/Demethylation Pathways Utilizing Analogs

The reversible methylation of cytosine to 5-methylcytosine (B146107) (5mC) is a fundamental epigenetic mechanism regulating gene expression. nih.govfrontiersin.org The pathways governing DNA methylation and demethylation are complex, involving a suite of enzymes that add, recognize, and remove this mark. frontiersin.orgnih.gov Analogs of cytosine and its methylated forms, including this compound, are invaluable tools for dissecting these intricate processes.

DNA methylation patterns are established and maintained by DNA methyltransferases (DNMTs). youtube.comactivemotif.com These enzymes catalyze the transfer of a methyl group to cytosine. activemotif.com Demethylation can occur passively, through the dilution of 5mC during DNA replication in the absence of maintenance methylation, or actively, through enzymatic processes. frontiersin.orgnih.gov

Active demethylation is a multi-step process initiated by the Ten-eleven translocation (TET) family of dioxygenases. genetex.com TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). genetex.comnih.gov These oxidized forms are then recognized and excised by DNA glycosylases, such as thymine-DNA glycosylase (TDG), followed by base excision repair (BER) to restore the unmodified cytosine. frontiersin.orgnih.gov

Interrogation of Epigenetic Modifying Enzyme Activities (e.g., methyltransferases, demethylases)

Analogs of 5-methylcytosine are critical for interrogating the activity of the enzymes that write, read, and erase this epigenetic mark. These enzymes include DNA methyltransferases (DNMTs) and the TET family of demethylases. genetex.comnih.govresearchgate.net

DNA Methyltransferases (DNMTs): DNMTs are responsible for establishing and maintaining DNA methylation patterns. biorxiv.org There are three active DNMTs in mammals: DNMT1, DNMT3a, and DNMT3b. activemotif.com DNMT1 is primarily a maintenance methyltransferase, copying existing methylation patterns onto newly synthesized DNA strands during replication, while DNMT3a and DNMT3b are de novo methyltransferases that establish new methylation patterns. youtube.com Nucleoside analogs like 5-azacytidine (B1684299) are used as inhibitors to study DNMT function. researchgate.net When incorporated into DNA, these analogs can form covalent bonds with DNMTs, trapping and inactivating the enzymes, which leads to a reduction in DNA methylation. researchgate.net This allows researchers to study the consequences of DNMT inhibition on cellular processes.

TET Demethylases: The TET family of enzymes (TET1, TET2, TET3) initiates active DNA demethylation by oxidizing 5mC. genetex.comnih.gov To study the activity of these enzymes, researchers use synthetic DNA substrates containing 5mC or its analogs. nih.gov By incubating these substrates with purified TET enzymes or in cell extracts, the conversion of 5mC to its oxidized derivatives (5hmC, 5fC, and 5caC) can be monitored using techniques like HPLC, mass spectrometry, and specific antibodies. nih.gov Studies using extended 5-methylcytosine analogs have shown that TET enzymes can act on these modified bases, although the efficiency of the reaction may decrease with the size of the modification. nih.gov These experiments provide crucial information about the substrate scope and catalytic mechanism of TET enzymes. nih.govnih.gov

The use of these analogs helps to elucidate the roles of these enzymes in various biological contexts, from embryonic development to disease states like cancer, where the activity of these enzymes is often dysregulated. nih.govfrontiersin.org

Table 2: Key Enzymes in DNA Methylation and Demethylation

| Enzyme Family | Specific Enzymes | Primary Function |

| DNA Methyltransferases (DNMTs) | DNMT1, DNMT3a, DNMT3b | Catalyze the addition of a methyl group to cytosine. activemotif.com |

| Ten-eleven translocation (TET) Dioxygenases | TET1, TET2, TET3 | Oxidize 5-methylcytosine to initiate active demethylation. genetex.com |

| DNA Glycosylases | Thymine-DNA Glycosylase (TDG) | Excise oxidized forms of 5-methylcytosine during base excision repair. frontiersin.org |

Insights into Gene Expression Regulation via Modified Nucleobases

The methylation of cytosine is a key epigenetic modification that plays a crucial role in regulating gene expression. nih.govfrontiersin.org The presence of 5-methylcytosine (5mC) in gene promoter regions, particularly in CpG islands, is generally associated with transcriptional repression. nih.govwikipedia.orgtulane.edu Conversely, the removal of these methyl marks is often linked to gene activation. Modified nucleobases, including analogs of 5-methylcytosine, provide a powerful means to investigate the direct impact of these epigenetic marks on gene expression.

By incorporating analogs like 2'-Deoxy-5-methyl-isocytidine triphosphate into specific DNA sequences, researchers can create custom-methylated DNA templates. These templates can then be used in in vitro transcription assays or introduced into cells to study how the presence of a methyl group at a specific site affects the binding of transcription factors and the recruitment of the transcriptional machinery. For example, methylation can physically hinder the binding of certain transcription factors to their DNA recognition sites. tulane.edu Additionally, methylated DNA can be recognized by methyl-CpG-binding domain (MBD) proteins, which in turn recruit corepressor complexes to silence gene expression.

The process of active DNA demethylation, initiated by TET enzymes, also has a profound impact on gene regulation. nih.govgenetex.com The intermediates of this pathway, 5hmC, 5fC, and 5caC, are not just transient species but can also act as distinct epigenetic marks. frontiersin.org For instance, 5hmC is recognized by a different set of proteins than 5mC and is often found in the bodies of actively transcribed genes, where it is positively correlated with gene expression. nih.gov The use of analogs allows for the site-specific placement of these oxidized forms of 5mC, enabling a detailed examination of their individual contributions to the regulation of gene expression.

These studies provide a mechanistic understanding of how the dynamic interplay between DNA methylation and demethylation, mediated by enzymes like DNMTs and TETs, contributes to the precise spatio-temporal control of gene expression that is essential for normal development and cellular function. nih.govfrontiersin.org

Probing Fundamental Biochemical Processes

Studies of Ribosome-Mediated Translation and Genetic Code Expansion

The ribosome is the cellular machinery responsible for translating the genetic information encoded in messenger RNA (mRNA) into proteins. The standard genetic code utilizes a triplet of nucleotides (a codon) to specify each of the 20 canonical amino acids. However, the field of synthetic biology has sought to expand this code to incorporate non-canonical amino acids (ncAAs) into proteins, thereby introducing novel chemical functionalities. nih.govmdpi.com This process, known as genetic code expansion, relies on the creation of orthogonal translation systems, where an engineered tRNA and its cognate aminoacyl-tRNA synthetase work independently of the cell's natural machinery. mdpi.com

A more ambitious approach to expanding the genetic code involves the creation of entirely new, non-natural base pairs. The 5-methylisocytosine (isoC) and isoguanine (isoG) pair is a well-studied example of such a non-natural base pair. oup.com This pair forms three hydrogen bonds and is structurally compatible with the B-form of DNA. oup.com The ability to enzymatically incorporate this new base pair into DNA and RNA opens up the possibility of creating a six-letter genetic alphabet (A, T, G, C, isoC, and isoG). researchgate.net

Early studies demonstrated that a tRNA with an anticodon containing a derivative of isocytidine (B125971) could successfully read a codon containing isoguanine on an mRNA template during ribosome-mediated translation, leading to the incorporation of a specific non-canonical amino acid into a peptide. oup.com This provided proof-of-concept for the expansion of the genetic code at the level of the nucleobases themselves.

The use of this compound and its pairing partner, isoguanine, has been instrumental in probing the limits of the ribosome's fidelity and its ability to accommodate unnatural substrates. oup.comresearchgate.net These studies have provided insights into the steric and hydrogen-bonding constraints within the ribosome's active site. While challenges remain, such as the potential for tautomerization of the unnatural bases which can lead to mispairing, the research into non-natural base pairs continues to push the boundaries of what is possible in protein engineering and synthetic biology. researchgate.net The ultimate goal is to create organisms with expanded genetic alphabets that can biosynthesize novel polymers and proteins with enhanced or entirely new functions. mdpi.com

Investigation of Protein-Mediated DNA Strand Exchange Mechanisms

The investigation into protein-mediated DNA strand exchange has utilized analogs of this compound to probe the mechanistic requirements of homologous recombination. A key protein in this process is the E. coli RecA protein, which facilitates the pairing of homologous DNA molecules and subsequent strand exchange. nih.gov Research has explored whether the fundamental machinery of recombination can accommodate alternative base-pairing systems.

In a pivotal in vitro study, the efficiency of DNA strand exchange was examined using DNA substrates where the standard guanine (B1146940) (G) and cytosine (C) base pairs were entirely replaced by the non-natural pair 2'-deoxyisoguanosine (iG) and 2'-deoxy-5-methylisocytidine (MiC). nih.govacs.org The experiment involved a 70-nucleotide single-stranded DNA (ssDNA) fragment and a 40-base-pair duplex DNA target. Within the 40-bp region of exchange, all 18 G-C pairs were substituted with iG-MiC pairs. nih.govacs.org

The results demonstrated that the RecA protein could successfully promote DNA strand exchange with these modified substrates. nih.govacs.org The rate and efficiency of the exchange process were found to be comparable to those observed with standard DNA containing only A-T and G-C pairs. nih.govacs.org This finding indicates that the RecA protein's strand exchange machinery is not strictly dependent on the specific hydrogen bonding pattern of the canonical G-C pair and can accommodate the alternative, yet structurally similar, iG-MiC pair.

This research provides an expanded experimental basis for exploring the mechanisms of RecA-facilitated DNA pairing and homology recognition. nih.govacs.org The ability of RecA to function with these non-standard nucleosides suggests a degree of flexibility in the protein's interaction with the DNA backbone and its assessment of sequence homology. nih.gov Such studies using this compound analogs serve as a valuable tool for dissecting the intricate steps of homologous recombination. nih.govresearchgate.net

Table 1: Experimental Components for In Vitro DNA Strand Exchange Assay

| Component | Description | Role in Experiment |

|---|---|---|

| RecA Protein | Recombinase from E. coli. | Catalyzes the DNA strand exchange process. nih.gov |

| ssDNA Fragment | A 70-nucleotide single-stranded DNA. | The invading strand that searches for homology. nih.gov |

| Duplex DNA | A 40-base-pair double-stranded DNA. | The homologous target for strand invasion. nih.gov |

| 2'-deoxy-5-methylisocytidine (MiC) | Analog of cytosine. | Replaced all deoxycytidine residues in the exchange region. nih.govacs.org |

| 2'-deoxyisoguanosine (iG) | Analog of guanine. | Replaced all deoxyguanosine residues in the exchange region. nih.govacs.org |

Research into Excision Repair Pathways

Excision repair is a fundamental DNA repair mechanism that removes damaged or inappropriate bases from the genome, thereby maintaining genomic integrity. wikipedia.orgnih.gov This process is broadly categorized into base excision repair (BER) and nucleotide excision repair (NER). Research has employed non-natural base pairs, such as those including this compound, as probes to understand the mechanisms of these pathways. nih.govresearchgate.net

Base Excision Repair (BER) is initiated by DNA glycosylases, enzymes that recognize and remove specific damaged bases by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. wikipedia.orgnih.gov This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct nucleotide. nih.gov

One key BER enzyme is Methyl-CpG-binding domain protein 4 (MBD4), a DNA glycosylase that specifically recognizes and removes thymine from T:G mismatches. wikipedia.orgnih.gov These mismatches commonly arise from the spontaneous deamination of 5-methylcytosine, a frequent epigenetic modification in many genomes. nih.govnih.gov The resulting T:G pair is a substrate for MBD4, which initiates the BER pathway to prevent a C-to-T transition mutation. nih.gov

Studies on cytidine (B196190) analogs have provided insights into their interaction with BER pathways. For instance, research has shown that in cells deficient in MBD4, there is an increased susceptibility to cell death when treated with cytidine analogs like gemcitabine (B846) and cytarabine. nih.gov One hypothesis is that in the absence of efficient BER by MBD4, other less specific glycosylases handle the deaminated bases. nih.gov When cytidine analogs are incorporated into the DNA during replication, they can inhibit DNA polymerase and terminate DNA synthesis, a cytotoxic effect that is exacerbated in the context of a compromised BER pathway. nih.gov While these studies did not use this compound directly, they illustrate a "synthetic lethality" approach and highlight how deficiencies in BER can create vulnerabilities related to the processing of non-standard nucleosides. The use of this compound and its analogs as components of non-natural base pairs provides a valuable tool for probing the substrate specificity and mechanisms of various DNA glycosylases and the broader excision repair machinery. nih.govresearchgate.net

Table 2: Key Proteins in Base Excision Repair (BER) and Their Relevance

| Protein | Function | Relevance to Modified Cytidines |

|---|---|---|

| DNA Glycosylases | Recognize and remove specific damaged or inappropriate bases. | Initiate the BER pathway for various lesions, including those potentially arising from modified cytidine analogs. wikipedia.org |

| MBD4 | A DNA glycosylase that excises thymine from T:G mismatches resulting from 5-methylcytosine deamination. wikipedia.orgnih.gov | Deficiency in MBD4 can increase cellular sensitivity to certain cytidine analogs, highlighting a link between BER and the processing of non-standard bases. nih.gov |

| APE1 | AP Endonuclease 1. Cleaves the DNA backbone at the AP site created by a DNA glycosylase. | A crucial downstream step in the BER pathway following base removal. nih.gov |

| DNA Polymerase | Synthesizes DNA to fill the gap after the damaged nucleotide is removed. | Can be inhibited by the incorporation of certain cytidine analogs, leading to termination of DNA synthesis. nih.gov |

| DNA Ligase | Seals the final nick in the DNA backbone to complete the repair process. | Finalizes the BER pathway, restoring the integrity of the DNA strand. libretexts.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2'-deoxy-5-methylisocytidine (MiC) |

| 2'-deoxyisoguanosine (iG) |

| Cytarabine |

| Gemcitabine |

| Guanine |

| Cytosine |

| 5-methylcytosine |

Applications in Advanced Molecular Biology and Biotechnology Research

Development and Utility of 5-Methylisocytidine as Molecular Probes and Tools

The development of this compound as a molecular tool has led to significant advancements in the analysis and manipulation of nucleic acids. Its incorporation into oligonucleotides enables the creation of probes with unique functionalities for detection and functional studies.

This compound is integral to innovative fluorescent labeling strategies for nucleic acid detection and quantification. One prominent example is the Plexor™ qPCR technology, which leverages the specific pairing of this compound and isoguanine (B23775). researchgate.net In this system, a PCR primer is designed with a this compound base adjacent to a fluorescent dye at the 5' end. researchgate.netacs.org During PCR amplification, a dabcyl-conjugated isoguanosine (B3425122) triphosphate (dabcyl-diGTP) is incorporated into the newly synthesized strand opposite the this compound in the primer. researchgate.net This brings the dabcyl quencher into close proximity with the fluorophore, resulting in a decrease in fluorescence signal as the amount of amplicon increases. researchgate.netacs.org This method allows for highly specific and sensitive quantitation of genetic sequences in a closed-tube format, enabling the simultaneous detection of multiple targets by using different fluorescent reporters. acs.orgnih.gov

Another strategy involves the chemical modification of this compound itself to allow for the direct attachment of fluorescent molecules. For instance, oligonucleotides containing 2′-O-propargyl-5-methylisocytidine can be synthesized. rsc.org The propargyl group provides a reactive alkyne handle for "click chemistry" reactions, enabling the covalent attachment of azide-containing fluorophores. researchgate.net This post-synthetic modification approach is a versatile method for introducing a wide variety of fluorescent dyes into an oligonucleotide at a specific site. encyclopedia.pub

| Strategy | Components | Mechanism | Application |

| Plexor™ Technology | Primer with 5-Me-isoC and a fluorophore; dabcyl-labeled isoguanosine triphosphate. | Incorporation of the quencher-labeled isoG opposite the 5-Me-isoC in the primer during PCR quenches the adjacent fluorophore. researchgate.netacs.org | Real-time quantitative PCR (qPCR). researchgate.net |

| Post-Synthetic Modification | Oligonucleotides with modified 5-Me-isoC (e.g., 2′-O-propargyl-5-methylisocytidine); Azide-modified fluorophores. | "Click chemistry" reaction between the modified nucleoside and the fluorophore for covalent labeling. rsc.orgresearchgate.net | Site-specific fluorescent labeling of DNA for visualization and functional studies. researchgate.net |

This table provides an interactive summary of fluorescent labeling strategies involving this compound.

Affinity labels are molecules that specifically bind to a target and then form a covalent bond, enabling identification and characterization. wikipedia.org The specific and stable base pairing between this compound and isoguanine provides a powerful platform for such applications. By placing 2'-deoxy-5-methylisocytidine into a DNA template, researchers can direct the site-specific enzymatic incorporation of a modified isoguanine analog into an RNA molecule. researchgate.net For example, N6-(6-aminohexyl)isoguanosine, which contains a reactive primary amine, can be incorporated opposite this compound. This amine can then be post-transcriptionally modified with affinity tags like biotin, which is useful for studying the structure of RNA polymers and RNA-protein complexes. researchgate.net

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. biorxiv.org The "click chemistry" approach, often used for fluorescent labeling, is a prime example of a bioorthogonal reaction. researchgate.net Oligonucleotides containing 2′-O-propargyl-5-methylisocytidine have been used to create cross-linked DNA structures through a stepwise "click" reaction with a bis-azide. rsc.org This demonstrates the utility of modified this compound in bioorthogonal tagging for constructing complex nucleic acid architectures.

The ability to introduce modifications at specific sites within an oligonucleotide is crucial for studying its function. acs.org The phosphoramidite (B1245037) of this compound can be used in standard solid-phase oligonucleotide synthesis to place the modified base at any desired position. rsc.orgresearchgate.net This allows for the creation of DNA molecules with precise patterns of modification.

These site-specifically modified oligonucleotides are invaluable for investigating a range of biological questions. For example, incorporating this compound triphosphate during PCR or in vitro DNA synthesis facilitates studies on how specific methylation-like patterns affect DNA-protein interactions, DNA stability, and gene expression. Furthermore, the synthesis of oligonucleotides with modifications at the 2'-position of this compound, such as 2'-O-methylation, creates molecules with altered properties, which can be used to probe the structural and functional requirements of nucleic acid interactions. rsc.org The chemical synthesis of such modified oligoribonucleotides is a powerful tool for studying the structure, stability, and biological activity of RNA. encyclopedia.pub

Affinity Labeling and Bioorthogonal Tagging Applications

Integration into Synthetic Biology and Nucleic Acid Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this context, this compound has been a key component in expanding the fundamental building blocks of life.

The natural genetic alphabet consists of four letters (G, A, C, T) that form two base pairs. The integration of this compound (designated as S or isoC) and its pairing partner isoguanine (designated as B or isoG) creates a third, fully functional base pair. beilstein-journals.orgnih.gov This expands the genetic alphabet from four to six letters, a system known as an Artificially Expanded Genetic Information System (AEGIS). beilstein-journals.orgffame.org The 5-methylisocytosine (B103120)–isoguanine (MeisoC–isoG) pair is joined by three hydrogen bonds and maintains a standard Watson-Crick geometry, allowing it to be processed by DNA polymerases during replication and PCR. beilstein-journals.orgnih.govoup.com

This six-letter alphabet increases the information density of DNA. beilstein-journals.org It allows for the autonomous assembly of a larger number of synthetic DNA fragments with high fidelity, as the non-natural bases prevent off-target hybridization, hairpin formation, and other non-canonical interactions that can occur with only the four natural bases. beilstein-journals.org Researchers have successfully used this system to synthesize a gene encoding kanamycin (B1662678) resistance from 20 single-stranded DNA fragments containing the S and B nucleotides. beilstein-journals.org While nucleic acids containing the MeisoC–isoG pair can be replicated effectively, the fidelity is not as high as with natural nucleic acids, particularly in regions with a high content of the non-natural pair. researchgate.netnih.gov This challenge is partly due to the minor tautomeric form of isoguanine, which can mispair with thymine (B56734). acs.orgoup.com

| Component | Designation | Pairing Partner | Role in AEGIS |

| 2'-deoxy-5-methylisocytidine | S or MeisoC | Isoguanine (B or isoG) | Forms a third, orthogonal base pair, expanding the genetic alphabet. beilstein-journals.orgnih.gov |

| 2'-deoxyisoguanosine (B9890) | B or isoG | This compound (S or MeisoC) | Complement to 'S', enabling replication of the six-letter alphabet. beilstein-journals.orgnih.gov |

| Natural Bases | G, A, C, T | C, T, G, A | Standard components of the genetic code. beilstein-journals.org |

This table presents the components of the six-letter Artificially Expanded Genetic Information System (AEGIS).

The incorporation of this compound and its pairing partner, isoguanine, allows for the rational design of oligonucleotides with tailored properties. nih.govnih.gov The MeisoC–isoG pair has been shown to have established technological value in reducing background signals in commercial diagnostic nucleic acid hybridization assays. researchgate.netnih.govoup.com

The introduction of this compound can enhance the binding specificity of oligonucleotides. In the context of therapeutic antisense oligonucleotides (ASOs), replacing cytosine with 5-methyl deoxycytidine in CpG motifs can reduce unintended immune responses. biosearchtech.com This modification has been shown to increase binding specificity, which can potentially lower the risk of off-target effects. biosearchtech.com This principle was applied in several successful ASO drugs, demonstrating the clinical relevance of this modification. biosearchtech.com

The stability of nucleic acid duplexes is also affected by the presence of this compound. The MeisoC–isoG pair, with its three hydrogen bonds, generally contributes to the stability of the duplex. nih.gov However, other modifications to the nucleoside can modulate this effect. For example, studies on oligonucleotides containing 2′-O-methylated or 2′-O-propargylated this compound found that these modifications lead to a destabilization of duplexes with a parallel strand orientation, while the effect is less pronounced in standard antiparallel DNA. rsc.org This allows for the fine-tuning of oligonucleotide stability based on the desired application and structural context.

Advanced Analytical Methodologies for Research Applications

Sequencing Methodologies for Nucleic Acids Containing this compound

The accurate sequencing of nucleic acids containing modified bases like this compound (dMeisoC) is essential for their characterization and application in molecular biology. oup.comunifiedpatents.com Standard sequencing techniques often need to be adapted to correctly identify these non-natural bases within an oligonucleotide sequence.

Pyrosequencing is a real-time sequencing method that detects the release of pyrophosphate upon nucleotide incorporation. oup.comnih.gov When sequencing templates containing dMeisoC, the standard pyrosequencing protocol requires modification. researchgate.netresearchgate.net This involves the inclusion of the corresponding non-natural triphosphate, in this case, deoxyisoguanosine triphosphate (disoGTP), in the nucleotide dispensation cycle. oup.comresearchgate.net

Research has shown that while the incorporation of disoGTP opposite a dMeisoC in the template is generally complete, it can inhibit the extension at subsequent natural nucleotide positions. researchgate.net Conversely, the incorporation of dMeisoCTP opposite a template disoG can be incomplete. researchgate.netresearchgate.net These challenges highlight the complexities of polymerase interactions with the non-natural base pair. researchgate.netnih.gov Factors such as nucleotide concentration and dispensation order need to be optimized to achieve accurate sequencing results. oup.com

Table 1: Challenges and Modifications in Pyrosequencing of this compound

| Challenge | Modification/Observation | Reference |

| Inhibition of extension | Extension at natural nucleobases following a dMeisoC incorporation can be inhibited. | researchgate.net |

| Incomplete incorporation | Incomplete incorporation of dMeisoCTP opposite a template disoG. | researchgate.netresearchgate.net |

| Misincorporation | Misincorporation of disoGTP opposite a template dT has been observed. | researchgate.net |

| Optimization | Nucleotide concentrations must be carefully optimized for best results. | oup.com |

Dye terminator sequencing, a method based on the Sanger sequencing principle, has proven to be a generally useful and robust method for identifying dMeisoC and its pairing partner, deoxyisoguanosine (disoG), within an oligonucleotide. oup.comresearchgate.netoup.com This technique utilizes dideoxynucleotide terminators labeled with different fluorescent dyes.

For sequencing templates containing dMeisoC, the sequencing reaction is typically run in the presence of its complementary triphosphate, disoGTP. researchgate.netresearchgate.net In the absence of disoGTP, a standard dideoxy terminator, often ddATP, is incorporated opposite dMeisoC, leading to a strong termination signal. researchgate.netresearchgate.net Similarly, in the absence of dMeisoCTP, ddTTP is incorporated opposite disoG. oup.comresearchgate.net By comparing the sequencing results from reactions with and without the non-natural triphosphates, the positions of dMeisoC and disoG can be unambiguously determined. oup.com

The BigDye™ Terminator kits (versions 3.0 and 3.1) have been successfully used for this purpose, employing a thermostable DNA polymerase that can accommodate the non-natural bases. oup.com The concentration of the non-natural triphosphates is a critical parameter that needs to be optimized to suppress the signal from the natural terminators at the modified base positions. oup.com

Modified Pyrosequencing Approaches

Chromatographic and Spectrometric Techniques for Detection and Quantification in Research Samples

Chromatographic and spectrometric methods are indispensable for the analysis of modified nucleosides like this compound in various research samples. mdpi.comnih.gov These techniques allow for the separation, identification, and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of nucleic acid components, including modified nucleosides. nih.goviipseries.org It is frequently employed to verify the purity of synthetic oligonucleotides containing this compound and to analyze the composition of enzymatically digested nucleic acids. oup.comnih.gov

In a typical HPLC analysis of this compound, a reversed-phase column, such as an ODS (octadecylsilane) column, is used. oup.comresearchgate.net The separation is achieved by running a gradient of a mobile phase, which often consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile. oup.comresearchgate.net

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

| Column | YMC-Pack ODS-AM (120 Å, 5 µm, 250 × 4.6 mm) | oup.comresearchgate.net |

| Mobile Phase A | 0.2 M triethylammonium acetate, pH 6.8 | oup.comresearchgate.net |

| Mobile Phase B | 95% Mobile Phase A, 5% acetonitrile | oup.comresearchgate.net |

| Gradient | Isocratic hold at 4% B for 10 min, then a linear gradient to 100% B over 25 min | oup.comresearchgate.net |

| Flow Rate | 1.0 ml/min | oup.comresearchgate.net |

| Detection | UV absorbance at 260 nm | oup.comresearchgate.net |

This method allows for the effective purification of this compound triphosphate (dMeisoCTP) and isoguanosine triphosphate (disoGTP) to remove pyrophosphate impurities that can interfere with techniques like pyrosequencing. oup.comresearchgate.net The identity of oligonucleotides containing this compound is also confirmed by analyzing the component nucleosides after enzymatic degradation using HPLC. oup.comnih.gov Furthermore, HPLC coupled with mass spectrometry (LC-MS) provides a highly sensitive and specific method for the quantification of modified nucleosides in complex biological samples. nih.gov

Mass Spectrometry for Characterization and Purity Assessment (e.g., MALDI-TOF MS)